INDIUM(I) CHLORIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

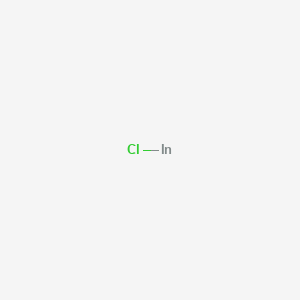

Indium(I) chloride, also known as indium monochloride, is a chemical compound with the formula InCl . It occurs as a yellow cubic form below 120 °C and transforms into a red orthorhombic form above this temperature . It is one of the three known indium chlorides .

Synthesis Analysis

Indium(I) chloride can be prepared by heating indium metal with indium trichloride in a sealed tube . The synthesis of indium-containing nanocrystals has also been reported using indium(II) chloride as a precursor .Molecular Structure Analysis

According to X-ray crystallography, the structure of the yellow polymorph of Indium(I) chloride resembles that of sodium chloride, except that the Cl-In-Cl angles are not 90°, but range between 71 and 130° . The red (high T) polymorph crystallizes in the thallium(I) iodide motif .Chemical Reactions Analysis

The relatively high energy level of the 5s electrons of the indium center makes InCl susceptible to oxidation as well as disproportionation into In(0) and InCl3 . Tetrahydrofuran (THF) appears to facilitate the disproportionation of InCl as well as other indium(I) halides .Physical And Chemical Properties Analysis

Indium(I) chloride has a density of 4.218 g/cm3 . It has a melting point of 216 °C (421 °F; 489 K) . The molecular formula of Indium(I) chloride is ClIn, and it has an average mass of 150.271 Da .科学的研究の応用

Lewis Acid Catalyst in Organic Reactions

Indium(I) chloride acts as a Lewis acid catalyst in organic reactions . It plays a significant role in facilitating reactions such as Friedel-Crafts acylations and Diels-Alder reactions . These reactions are fundamental in the synthesis of complex organic compounds.

High-Performing Solar Cells

Indium(I) chloride is used in the production of high-performing solar cells . Its unique properties contribute to the efficiency and performance of these cells, making it a valuable component in the renewable energy sector .

Optics and Microelectronics

The compound finds applications in the field of optics and microelectronics . Its properties make it suitable for use in various optical devices and microelectronic components .

Semiconductor Technology

Indium(I) chloride is used in semiconductor technology . It is involved in the production of semiconductors, which are essential components in many electronic devices .

Production of Phosphor

The compound is used in the production of phosphor . Phosphors are substances that exhibit the phenomenon of luminescence, and they are used in a variety of applications, including lighting, displays, and sensors .

Low Pressure Sodium Lamps

Indium(I) chloride is used in the production of low pressure sodium lamps . These lamps are known for their high energy efficiency and long lifespan .

Production of High Purity Chemicals

Its ability to form stable complexes with various substances makes it a valuable tool in the purification of chemicals .

Safety And Hazards

Indium(I) chloride causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

将来の方向性

Indium is considered a strategically important element due to its widespread use in electronic devices . The worldwide demand for indium is rapidly increasing, and lower-grade indium sources are now being exploited . Indium(I) chloride has been used as a precursor in the synthesis of ternary Ag-In-S and quaternary Ag-In-Zn-S nanocrystals . These nanocrystals have potential applications in various fields, including photocatalysis .

特性

IUPAC Name |

chloroindium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.In/h1H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGZSBLRQFRCA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[In] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InCl, ClIn |

Source

|

| Record name | indium(I) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(I)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(I) chloride | |

CAS RN |

13465-10-6 |

Source

|

| Record name | Indium chloride (InCl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

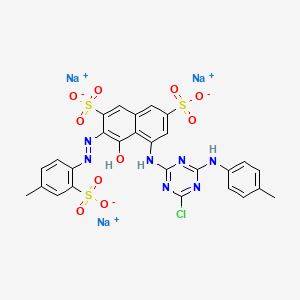

![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)